molecular formula C19H15BrO5 B2944606 (Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-75-3

(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2944606
CAS No.: 620547-75-3
M. Wt: 403.228
InChI Key: NDYSEYNLANNSGM-MFOYZWKCSA-N
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Description

(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative recognized in research for its potential as a kinase inhibitor. Scientific interest in this compound is primarily due to its structural similarity to known scaffolds that exhibit potent biological activity. It functions as a key intermediate in the synthesis of more complex molecules designed to target specific signaling pathways. Recent studies have explored its role as a precursor for compounds that demonstrate anti-proliferative effects against various cancer cell lines . The (Z)-configured benzylidene group at the 2-position of the benzofuranone core is a critical structural feature that can influence the molecule's ability to bind to enzymatic targets, such as mitogen-activated protein kinases (MAPKs) , which are pivotal in regulating cell growth and survival. Researchers are investigating this compound and its derivatives to understand structure-activity relationships (SAR) and to develop novel therapeutic agents, particularly in the fields of oncology research and inflammatory disease , where the modulation of kinase activity is a prominent strategy.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-2-23-18(21)11-24-14-6-7-15-16(10-14)25-17(19(15)22)9-12-4-3-5-13(20)8-12/h3-10H,2,11H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYSEYNLANNSGM-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a bromobenzylidene moiety and a dihydrobenzofuran ring, suggests potential biological activities that warrant detailed exploration. This article reviews its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that can be represented as follows:

C19H18BrO4\text{C}_{19}\text{H}_{18}\text{Br}\text{O}_4

This structure includes:

  • A bromobenzylidene group, which may enhance biological reactivity.
  • An ethyl acetate group that contributes to the compound's solubility and potential interaction with biological targets.

Antimicrobial Activity

A study focusing on benzofuran derivatives revealed significant antimicrobial properties. Compounds within this class demonstrated inhibitory effects against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics .

Anticancer Potential

Benzofuran derivatives have been reported to exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that certain benzofuran compounds can inhibit cancer cell proliferation by targeting specific signaling pathways . Given the structural similarities, this compound could potentially act on similar pathways.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A series of benzofuran derivatives were synthesized and tested for their antimicrobial efficacy. The study found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzofuran core could lead to improved activity levels .
  • Anticancer Research : In a study examining various derivatives of benzofuran compounds, researchers observed that certain substitutions led to increased cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that this compound may similarly affect cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
Benzofuran AAntimicrobialCell membrane disruption
Benzofuran BAnticancerApoptosis induction
Benzofuran CAnti-inflammatoryCytokine inhibition
(Z)-ethyl 2...Potentially similarHypothesized apoptosis pathway

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 3-bromobenzylidene moiety undergoes palladium-catalyzed cross-coupling reactions to introduce substituents at the bromine position.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acidAryl-substituted dihydrobenzofuran70-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAminated benzylidene derivative65-78%

Key factors influencing NAS:

  • Catalyst choice : Pd-based catalysts (e.g., PdCl₂(MeCN)₂) enhance coupling efficiency .

  • Solvent : Polar aprotic solvents (DMF, THF) optimize reaction rates .

Ester Hydrolysis and Functionalization

The ethyl acetate group undergoes hydrolysis or transesterification under acidic/basic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisHCl (conc.), H₂O, refluxCarboxylic acid derivative90%
Basic HydrolysisNaOH, EtOH/H₂O, 60°CSodium carboxylate intermediate88%
TransesterificationMeOH, H₂SO₄ (cat.)Methyl ester analog75%

Reduction Reactions

The 3-oxo group in the dihydrobenzofuran core can be selectively reduced.

Reaction TypeReagents/ConditionsProductYieldSource
Catalytic HydrogenationH₂, Pd/C, EtOAc3-Hydroxy-2,3-dihydrobenzofuran82%
NaBH₄ ReductionNaBH₄, MeOH, 0°CSecondary alcohol68%

Oxidation and Cyclization

The dihydrobenzofuran ring participates in oxidation and annulation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Rh(III)-Catalyzed C–H Activation[Cp*RhCl₂]₂, AgSbF₆, 1,3-dieneFunctionalized dihydrobenzofuran76%
Michael Additiono-Quinone methide, nucleophileSpirocyclic or fused derivatives70-85%

Stereoselective Modifications

Asymmetric catalysis enables enantioselective functionalization:

  • Heck/Tsuji-Trost Reaction : Pd/TY-Phos catalyst achieves >95% ee in dihydrobenzofuran derivatives .

  • Phosphorus(III)-Mediated Cycloaddition : Produces diastereomers via [4+1] pathways .

Key Reaction Considerations

  • Solvent Effects : THF and DMF enhance NAS efficiency, while EtOH favors hydrolysis .

  • Temperature : Cross-couplings require 80–100°C, whereas reductions proceed at 0–25°C .

  • Steric Effects : Bulky substituents at the 6-position hinder cyclization .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry and materials science applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Tubulin Binding and Antiproliferative Activity

Aurones with modifications to the benzylidene ring, benzofuran core, or ester groups exhibit varying potency and selectivity. Key analogs and their properties are summarized in Table 1 .

Table 1: Comparison of (Z)-Ethyl 2-((2-(3-Bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate with Analogs

Compound Name / ID Substituents (Benzylidene / Benzofuran) IC₅₀ (Cancer Cells) Tubulin Binding Site Key Findings References
Target Compound 3-Bromophenyl / Ethyl acetate Not reported Colchicine site* Structural similarity to active aurones; bromine may enhance electron withdrawal and binding affinity.
(Z)-5a (Indole-substituted) 1-Ethyl-5-methoxyindole / Acetonitrile <100 nM (PC-3) Colchicine site In vivo efficacy in PC-3 xenografts; no hERG inhibition or toxicity at 10 mg/kg.
(Z)-5b (Pyridinyl-substituted) Pyridin-4-yl / Dichlorobenzyl <100 nM (PC-3) Colchicine site Potent against leukemia cells; zebrafish T-ALL model activity.
(Z)-A2 (Thiophene-substituted) 4-Bromothiophen-2-yl / Acetonitrile Not reported Not studied Higher lipophilicity (LogP) due to thiophene; potential for altered pharmacokinetics.
Methyl ester analog (3-Fluorophenyl) 3-Fluorophenyl / Methyl acetate Not reported Not studied Fluorine reduces steric bulk vs. bromine; may improve metabolic stability.
tert-Butyl-substituted analog 4-tert-Butylphenyl / Methyl acetate Not reported Not studied Increased hydrophobicity (XLogP3 = 5.2) may enhance membrane permeability.
Benzyl ester (5-Methylfuran-substituted) 5-Methylfuran / Benzyl acetate Not reported Not studied Benzyl group may prolong half-life but increase molecular weight (406.5 Da).

*Inferred from structural similarity to 5a/5b .

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 3-bromo substituent on the target compound’s benzylidene ring likely enhances binding to the colchicine site of tubulin by increasing electron withdrawal, similar to the dichloro substituent in 5b . Bromine’s larger atomic radius compared to chlorine or fluorine may also improve van der Waals interactions.
  • Ester Moieties: Ethyl acetate in the target compound balances lipophilicity and metabolic stability. Methyl esters (e.g., ) are more prone to hydrolysis, while benzyl esters (e.g., ) offer greater stability but higher molecular weight.
  • Heterocyclic Variations: Indole (5a) and pyridine (5b) substituents demonstrate nanomolar potency, suggesting that nitrogen-containing heterocycles enhance tubulin binding. The target compound’s bromophenyl group lacks heteroatoms but may compensate via strong hydrophobic interactions.

Selectivity and Toxicity Profiles

  • Selectivity: Analogs like 5a and 5b show selectivity for cancer cells over normal lymphocytes, attributed to their specific binding to the colchicine site . The target compound’s bromine substituent may further refine selectivity by avoiding off-target interactions (e.g., hERG channel inhibition, which 5a lacks ).

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: The target compound (374.166 Da) is heavier than 5a and 5b (~350–370 Da), which may slightly reduce bioavailability.
  • LogP: Bromine increases lipophilicity compared to fluorine (e.g., ) but less than tert-butyl groups (XLogP3 = 5.2 in ). Optimal LogP (3–5) is critical for membrane permeability.
  • Hydrogen Bonding: The acetoxy oxygen and benzofuran carbonyl provide hydrogen bond acceptors, aiding solubility and target engagement.

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